Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

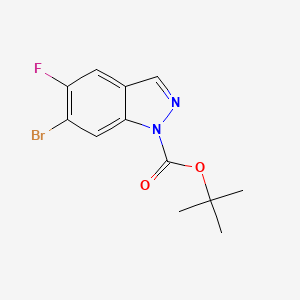

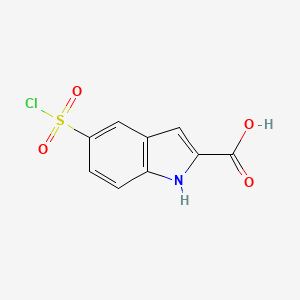

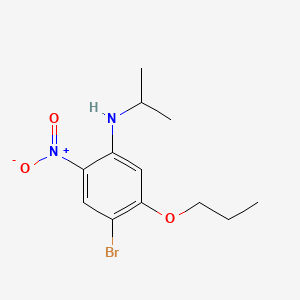

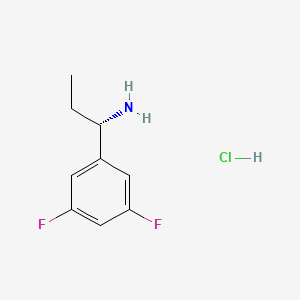

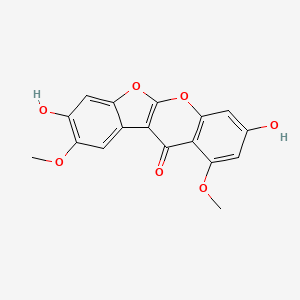

Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole) is a chemical compound with the CAS number 1409978-52-4 . It is an impurity of Lansoprazole .

Synthesis Analysis

The synthesis of Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole) involves the oxidation of thioethers to corresponding sulfinyls by hydrogen peroxide, m-chloroperbenzoic acid, sodium hypochlorite, sodium bromite and peroxoborate in the presence of acid anhydride . A process of making lansoprazole by reaction of 2-mercaptobenzimidazole with 2-chloromethyl 3-methyl-4-(2,2,2-trifluoroethoxy) pyridine derivative in the presence of a base and solvent has also been disclosed .Molecular Structure Analysis

The molecular formula of Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole) is C16H14F3N3O . The molecular weight is 321.303 .Chemical Reactions Analysis

Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole) is used in analytical studies for identification, isolation, and characterization of potential degradation products in lansoprazole drug substance .Aplicaciones Científicas De Investigación

Anticancer Activity

Benzimidazole derivatives, such as Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole), have been studied for their potential antiproliferative and proapoptotic activity against cancer cell lines . In one study, a series of benzimidazole derivatives were synthesized and evaluated against breast (MCF-7) and lung (A549) cancer cell lines . The compounds showed promising in situ cytotoxic activities, with IC50 values ranging from 9.2 to 42.3 μM .

Antiangiogenic Activity

The same study also evaluated the antiangiogenic properties of these benzimidazole derivatives . The compounds were found to bind VEGFR-2, a key receptor involved in angiogenesis, with promising affinity and selectivity . This suggests that these compounds could potentially be used in the treatment of diseases characterized by excessive angiogenesis, such as cancer and certain eye diseases .

Drug Discovery and Development

Benzimidazole derivatives are often used in drug discovery and development due to their wide-ranging bioactivities . They can be synthesized from existing structural motifs via molecular hybridization, which is a current approach used in drug discovery .

Catalysis

While not directly related to Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole), benzimidazole derivatives have been used as catalysts in certain chemical reactions . For example, they have been used as catalysts in the coupling reaction between CO2 and epoxides to produce cyclic carbonates .

Antimicrobial and Antiviral Agents

Benzimidazole and its derivatives have many applications in therapeutic areas such as antimicrobial agents, antiviral agents against several viruses such as HIV .

Treatment of Ulcers

Benzimidazole moieties play a crucial role in the treatment of ulcers .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole) is a compound that primarily targets the gastric proton pump (H+/K+ ATPase) . This enzyme is responsible for the final step in the production of gastric acid in the stomach’s parietal cells.

Mode of Action

The compound interacts with its target by inhibiting the gastric proton pump . This inhibition blocks the secretion of gastric acid, thereby reducing the acidity of the stomach. The resulting changes include a decrease in gastric acidity and an increase in gastric pH, which can help to alleviate symptoms associated with conditions like gastroesophageal reflux disease (GERD) and peptic ulcer disease .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the gastric acid secretion pathway . By inhibiting the gastric proton pump, the compound disrupts this pathway, leading to a decrease in gastric acid production . The downstream effects of this disruption can include relief from symptoms associated with excessive gastric acid production, such as heartburn and stomach ulcers .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve a decrease in gastric acid production. On a cellular level, this can lead to changes in the function and structure of the stomach’s parietal cells . On a molecular level, the inhibition of the gastric proton pump can disrupt the balance of ions in the stomach, leading to an increase in gastric pH .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole). For example, the presence of food in the stomach can affect the absorption of the compound. Additionally, factors such as the individual’s overall health, age, and the presence of other medications can also influence the compound’s effectiveness and potential side effects .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole) can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2-(Methylsulfinyl)-1H-benzimidazole", "N-(1H-Benzimidazol-2-yl)acetamide", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Conversion of 2-(Methylsulfinyl)-1H-benzimidazole to 2-(Methylsulfonyl)-1H-benzimidazole using sodium hydroxide and methanol.", "Step 2: Reaction of 2-(Methylsulfonyl)-1H-benzimidazole with N-(1H-Benzimidazol-2-yl)acetamide in the presence of hydrochloric acid to form Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole).", "Step 3: Purification of the product by extraction with sodium bicarbonate and ethyl acetate, followed by evaporation of the organic layer and recrystallization from water." ] } | |

Número CAS |

1409978-52-4 |

Nombre del producto |

Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole) |

Fórmula molecular |

C16H14F3N3O |

Peso molecular |

321.303 |

Nombre IUPAC |

2-[3-methyl-2-methylidene-4-(2,2,2-trifluoroethoxy)pyridin-1-yl]-1H-benzimidazole |

InChI |

InChI=1S/C16H14F3N3O/c1-10-11(2)22(8-7-14(10)23-9-16(17,18)19)15-20-12-5-3-4-6-13(12)21-15/h3-8H,2,9H2,1H3,(H,20,21) |

Clave InChI |

QATFPGPMLCYYAD-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CN(C1=C)C2=NC3=CC=CC=C3N2)OCC(F)(F)F |

Sinónimos |

2-[3-Methyl-2-methylene-4-(2,2,2-trifluoroethoxy)-1(2H)-pyridinyl]-1H-benzimidazole |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-3,5-dimethylbenzo[d]isoxazole](/img/structure/B580719.png)

![1,3-Dihydrobenzo[c]thiophene-5-thiocarboxamide](/img/structure/B580721.png)

![[5-(4-Bromo-phenyl)-3-methyl-isoxazol-4-yl]-methanol](/img/structure/B580723.png)